

Spectroscopic Characterization of Chloromethanesulfonylcyclopropane Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	chloromethanesulfonylcyclopropan	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic techniques used to characterize **chloromethanesulfonylcyclopropane** derivatives. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document outlines the expected spectral features and provides a framework for the structural elucidation of this important class of compounds.

The unique combination of a reactive chloromethanesulfonyl group and a strained cyclopropane ring imparts these derivatives with significant potential in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is paramount for confirming their synthesis, assessing purity, and understanding their reactivity. This guide synthesizes data from related compounds to predict the characteristic spectroscopic signatures of **chloromethanesulfonylcyclopropane** derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **chloromethanesulfonylcyclopropane** and its derivatives based on the analysis of analogous compounds. These values serve as a baseline for the identification and characterization of novel derivatives.



Table 1: Predicted 1H NMR Chemical Shifts (δ) in ppm

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz	Notes
CH₂Cl	4.5 - 5.0	S	-	Deshielded by both the sulfonyl group and the chlorine atom.
Cyclopropane CH	0.8 - 2.5	m	3 - 10	The complex splitting patterns are due to geminal and cis/trans couplings within the cyclopropane ring. Substituent effects will cause significant variations.
Substituent Protons	Variable	Variable	Variable	Dependent on the specific derivative.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) in ppm



Carbon	Chemical Shift (ppm)	Notes
CH₂Cl	60 - 70	Highly deshielded due to the electronegative chlorine and sulfonyl group.
Cyclopropane CH ₂	10 - 25	Shielded due to the ring strain.
Cyclopropane CH	15 - 35	Chemical shift is sensitive to the nature of the substituent.
Substituent Carbons	Variable	Dependent on the specific derivative.

Table 3: Key Infrared (IR) Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
SO ₂ Asymmetric Stretch	1370 - 1410	Strong	A characteristic and strong absorption for sulfonyl groups.[1]
SO ₂ Symmetric Stretch	1166 - 1204	Strong	Another strong and characteristic absorption for sulfonyl groups.[1]
C-H (Cyclopropane)	~3080	Medium	Stretching vibration of C-H bonds on the cyclopropane ring.
C-Cl Stretch	650 - 850	Medium to Strong	The position can be variable.
S-CI Stretch	310 - 420	Strong	This band is expected in the far-IR region for the sulfonyl chloride precursor.[2]



Table 4: Expected Mass Spectrometry (MS) Fragmentation Patterns

Fragment Ion	m/z	Notes
[M]+	Variable	The molecular ion peak may be weak or absent depending on the ionization method.
[M-CI]+	M - 35/37	Loss of the chlorine atom. The isotopic pattern of chlorine (35 Cl: 37 Cl \approx 3:1) will be observable.
[M-SO ₂ CH ₂ CI] ⁺	M - 113/115	Loss of the chloromethanesulfonyl radical.
[C ₃ H ₅]+	41	Characteristic fragment for a cyclopropyl group.[3][4][5]
[SO ₂] ⁺	64	A common fragment in the mass spectra of sulfonyl compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **chloromethanesulfonylcyclopropane** derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.



Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

 Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

Data Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.



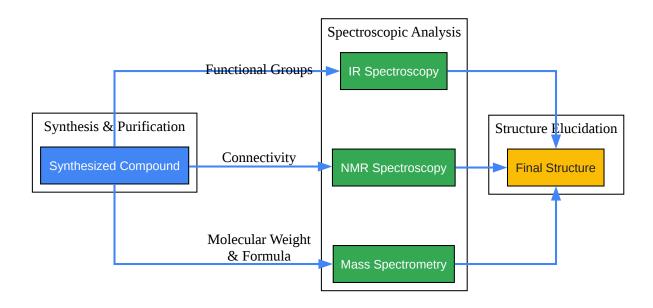
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often resulting in a more prominent molecular ion peak.
- · Data Acquisition:
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Mass Range: 50 500 m/z (or higher, depending on the expected molecular weight).
 - Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns, especially for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques in the structural elucidation of **chloromethanesulfonylcyclopropane** derivatives.

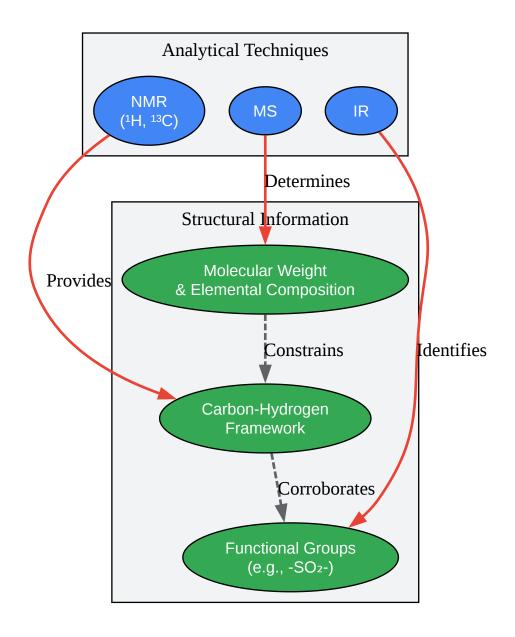




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Caption: Workflow for the spectroscopic analysis of novel compounds.





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